
2-Butenoic acid, 4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 4-nitrophenyl ester: is an organic compound with the molecular formula C10H9NO4. It is an ester derived from 2-butenoic acid and 4-nitrophenol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-butenoic acid, 4-nitrophenyl ester typically involves the esterification of 2-butenoic acid with 4-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Butenoic acid, 4-nitrophenyl ester can undergo oxidation reactions to form corresponding carboxylic acids and nitro compounds.
Reduction: Reduction of the nitro group in this compound can yield amine derivatives.
Substitution: The ester group in this compound can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Carboxylic acids and nitro compounds.
Reduction: Amine derivatives.
Substitution: Corresponding amides or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 2-Butenoic acid, 4-nitrophenyl ester is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used as a substrate for enzyme assays, particularly for esterases and lipases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-butenoic acid, 4-nitrophenyl ester involves its hydrolysis by esterases or lipases to yield 2-butenoic acid and 4-nitrophenol. The hydrolysis reaction is typically catalyzed by the active site of the enzyme, which facilitates the cleavage of the ester bond.
Molecular Targets and Pathways:
Enzymatic Hydrolysis: The primary molecular targets are esterases and lipases, which catalyze the hydrolysis of the ester bond.
Pathways: The hydrolysis products, 2-butenoic acid and 4-nitrophenol, can further participate in metabolic pathways or be utilized in subsequent chemical reactions.
Comparación Con Compuestos Similares
- Butyric acid, 2-phenyl-, 4-nitrophenyl ester
- 2-Heptenoic acid, 4-nitrophenyl ester
Comparison: 2-Butenoic acid, 4-nitrophenyl ester is unique due to its specific ester linkage and the presence of a nitro group on the phenyl ring. This combination imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and enzymatic studies. Similar compounds, such as butyric acid, 2-phenyl-, 4-nitrophenyl ester, and 2-heptenoic acid, 4-nitrophenyl ester, share some structural features but differ in their carbon chain length and substitution patterns, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
35665-90-8 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
(4-nitrophenyl) but-2-enoate |
InChI |
InChI=1S/C10H9NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h2-7H,1H3 |
Clave InChI |
DKEFLVTVKNEDSR-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


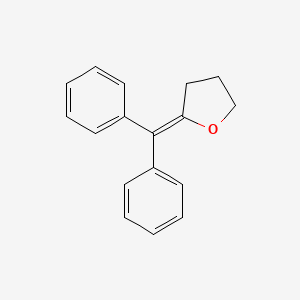
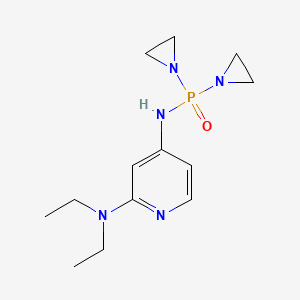
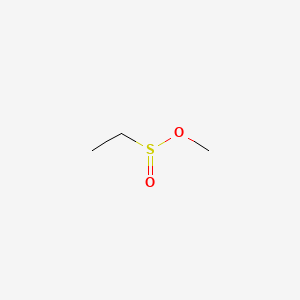
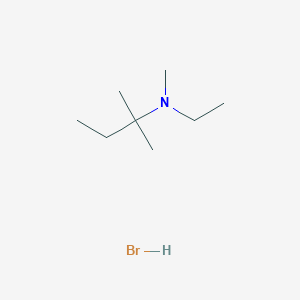
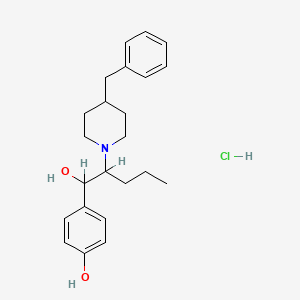

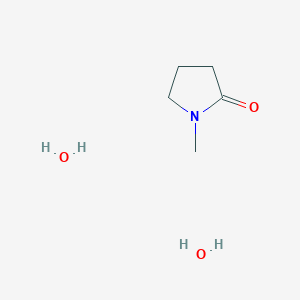
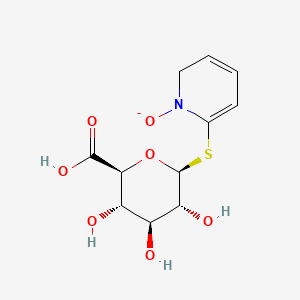
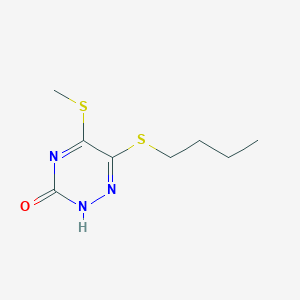
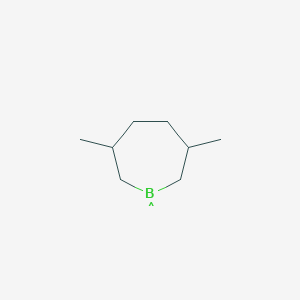
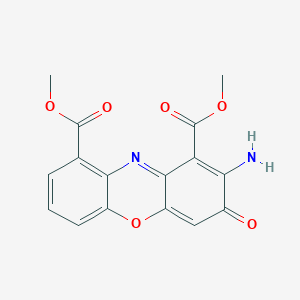

![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)

